2,5,5-Trimethylhepta-3,6-dien-3-ol
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Overview
Description
2,5,5-Trimethylhepta-3,6-dien-3-ol is an organic compound with the molecular formula C10H18O. It is also known by other names such as Yomogi alcohol. This compound is characterized by its unique structure, which includes a hepta-diene backbone with three methyl groups and a hydroxyl group attached to it. It is commonly found in essential oils and has various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,5-Trimethylhepta-3,6-dien-3-ol can be achieved through several methods. One common approach involves the reaction of isoprene with acetone in the presence of a strong acid catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate carbocation, which then undergoes rearrangement and hydration to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves the use of large-scale reactors and continuous flow processes. The reaction conditions are carefully controlled to optimize yield and purity. The use of advanced separation techniques, such as distillation and chromatography, ensures the isolation of high-purity product.
Chemical Reactions Analysis
Types of Reactions
2,5,5-Trimethylhepta-3,6-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of double bonds.
Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of 2,5,5-Trimethylhepta-3,6-dien-3-one.
Reduction: Formation of 2,5,5-Trimethylheptane-3-ol.
Substitution: Formation of 2,5,5-Trimethylhepta-3,6-dien-3-chloride.
Scientific Research Applications
2,5,5-Trimethylhepta-3,6-dien-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the formulation of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2,5,5-Trimethylhepta-3,6-dien-3-ol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 3,3,6-Trimethyl-1,4-heptadien-6-ol
- 2,5,5-Trimethylhepta-2,6-dien-4-ol
- 3,3,6-Trimethylhepta-1,5-dien-4-ol
Uniqueness
2,5,5-Trimethylhepta-3,6-dien-3-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits a unique combination of reactivity and stability, making it valuable for various applications in research and industry.
Properties
CAS No. |
629650-27-7 |
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Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2,5,5-trimethylhepta-3,6-dien-3-ol |
InChI |
InChI=1S/C10H18O/c1-6-10(4,5)7-9(11)8(2)3/h6-8,11H,1H2,2-5H3 |
InChI Key |
JYQZWYVHUVOLME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=CC(C)(C)C=C)O |
Origin of Product |
United States |
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